5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester
CAS No.: 928653-83-2
Cat. No.: VC2287492
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 928653-83-2 |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | tert-butyl 5-methoxypyrrolo[2,3-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-10(17-4)8-14-11(9)15/h5-8H,1-4H3 |
| Standard InChI Key | VHFWDIPVJZAJHB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)OC |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Information
5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester is formally identified through multiple systems of chemical nomenclature. The IUPAC name for this compound is tert-butyl 5-methoxypyrrolo[2,3-b]pyridine-1-carboxylate, which precisely describes its chemical structure and functional groups . This compound is registered with the Chemical Abstracts Service (CAS) under the number 928653-83-2, providing a unique identifier within chemical databases worldwide . Additionally, the compound can be referenced through its PubChem Compound ID 24229247, facilitating access to its digital records in major chemical databases.
The molecular formula of this compound is C₁₃H₁₆N₂O₃, indicating its composition of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . This formula corresponds to a precise molecular weight of 248.28 g/mol, which is an important parameter for analytical identification and quantification processes in laboratory settings .
Structural Characteristics
The structural backbone of 5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester consists of a fused bicyclic heterocyclic system known as 7-azaindole or pyrrolo[2,3-b]pyridine. This core structure features a pyrrole ring fused with a pyridine ring, creating a planar aromatic system with distinct electronic properties. The compound has two key modifications to this core:
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A methoxy group (-OCH₃) substituted at the 5-position of the azaindole ring, which introduces an electron-donating effect and potential hydrogen bond accepting capabilities
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A tert-butyloxycarbonyl protecting group attached to the nitrogen at the 1-position, which modifies the reactivity of the pyrrole nitrogen and can be selectively removed under appropriate conditions
This structural arrangement can be precisely represented through its canonical SMILES notation: CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)OC . For more comprehensive structural identification, the InChI notation provides a standardized representation: InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-10(17-4)8-14-11(9)15/h5-8H,1-4H3 .
Physical Properties and Characteristics
Physicochemical Parameters
5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester exists as a solid at standard temperature and pressure, which facilitates its handling and storage in laboratory settings . The compound demonstrates several important physical properties that influence its behavior in chemical reactions and biological systems. Its boiling point is reported to be approximately 365.6°C at 760 mmHg, indicating strong intermolecular forces and thermal stability . This high boiling point suggests that the compound would remain stable during many standard organic synthesis procedures that require moderate heating.
The compound has a density of 1.16 g/cm³, which is typical for organic compounds containing heteroatoms and aromatic systems . The reported standard purity of commercially available material is 95%, which is generally suitable for research applications, though higher purity grades may be required for specific analytical or pharmaceutical applications .
Solubility and Partition Properties
The lipophilicity of 5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester is represented by its calculated LogP value of 2.82810 . This moderate LogP value suggests that the compound has a reasonable balance between hydrophilic and lipophilic properties, which can influence its solubility profile in various solvents. The presence of the tert-butyl ester group contributes to its lipophilicity, while the nitrogen atoms and methoxy group provide some polar character.
Synthesis and Preparation
Synthetic Approaches
The synthesis of 5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester typically involves protection of the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group. This protection strategy is commonly employed in organic synthesis to selectively mask reactive functional groups, allowing for regioselective transformations at other positions of the molecule. The general synthetic approach involves treating the parent 5-methoxypyrrolo[2,3-b]pyridine with a Boc-introducing reagent such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
The starting material for this synthesis, 5-methoxypyrrolo[2,3-b]pyridine, must first be prepared or obtained. This can involve various synthetic routes, potentially including methods such as the Reissert indole synthesis, followed by appropriate modifications to introduce the methoxy group at the 5-position. The N-protection step with the tert-butyloxycarbonyl group typically proceeds under mild conditions, making it compatible with a variety of functional groups.
Protection Mechanisms and Utility
Applications and Research Significance
Role in Medicinal Chemistry
5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester serves as an important building block in medicinal chemistry, particularly in the synthesis of biologically active compounds. The azaindole core structure present in this compound is a privileged scaffold in pharmaceutical research, appearing in numerous compounds with diverse biological activities. The strategic protection of the pyrrole nitrogen with the tert-butyloxycarbonyl group allows for selective modifications at other positions of the molecule, facilitating the construction of complex drug candidates.
Research on related azaindole derivatives has demonstrated their potential in the development of treatments for various conditions. For example, studies have explored the use of substituted azaindoles as kinase inhibitors, which may have applications in cancer therapy . The specific structural features of 5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester, including the methoxy group at the 5-position, can influence the binding properties and biological activity of compounds derived from it.
Applications in Chemical Research
Beyond its pharmaceutical applications, this compound serves as a valuable intermediate in organic synthesis. The protected azaindole core provides a versatile platform for further functionalization through various chemical transformations. The tert-butyl ester group can be selectively cleaved under acidic conditions, revealing the free nitrogen for subsequent reactions. This selective deprotection strategy is valuable in multi-step synthesis where precise control over the sequence of reactions is essential.
The compound is available from chemical suppliers for professional research and industrial applications, indicating its established utility in chemical research settings. Its availability from commercial sources facilitates its incorporation into research projects, potentially accelerating the development of new chemical entities with valuable properties.
Structure-Activity Relationships
Comparison with Related Compounds
Structural analogs of 5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester provide valuable insights into structure-activity relationships. One such analog is 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS: 928653-77-4), which differs only in the substitution at the 5-position, containing a fluorine atom instead of a methoxy group . This subtle structural difference can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially leading to different biological activities and chemical reactivities.
The fluoro analog has a slightly lower molecular weight (236.24 g/mol) compared to the methoxy derivative (248.28 g/mol), which may influence properties such as membrane permeability and distribution in biological systems . The replacement of the methoxy group with fluorine typically results in increased metabolic stability, as the C-F bond is more resistant to enzymatic degradation than the C-OCH₃ bond. This comparison illustrates how subtle modifications to the azaindole scaffold can be used to fine-tune the properties of these compounds for specific applications.
Functional Group Contributions
Research on related azaindole compounds has demonstrated that the nature of substituents at various positions of the ring system can dramatically influence their biological activity and physicochemical properties . For example:
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The methoxy group at the 5-position introduces a moderate electron-donating effect and potential hydrogen bond accepting capacity
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The tert-butyloxycarbonyl group at the 1-position modifies the electronic properties of the azaindole ring system and provides a handle for further synthetic manipulations
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The azaindole core itself offers a unique electronic distribution and hydrogen-bonding capabilities that distinguish it from related heterocycles such as indoles or pyridines
These structure-activity insights can guide the rational design of new compounds based on the azaindole scaffold, potentially leading to the development of molecules with optimized properties for specific applications in research or pharmaceutical development.
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